(1-(cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methanamine (1-(cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methanamine
Brand Name: Vulcanchem
CAS No.: 2098136-17-3
VCID: VC3156116
InChI: InChI=1S/C13H16N4/c14-7-11-9-17(8-10-4-5-10)16-13(11)12-3-1-2-6-15-12/h1-3,6,9-10H,4-5,7-8,14H2
SMILES: C1CC1CN2C=C(C(=N2)C3=CC=CC=N3)CN
Molecular Formula: C13H16N4
Molecular Weight: 228.29 g/mol

(1-(cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methanamine

CAS No.: 2098136-17-3

Cat. No.: VC3156116

Molecular Formula: C13H16N4

Molecular Weight: 228.29 g/mol

* For research use only. Not for human or veterinary use.

(1-(cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methanamine - 2098136-17-3

Specification

CAS No. 2098136-17-3
Molecular Formula C13H16N4
Molecular Weight 228.29 g/mol
IUPAC Name [1-(cyclopropylmethyl)-3-pyridin-2-ylpyrazol-4-yl]methanamine
Standard InChI InChI=1S/C13H16N4/c14-7-11-9-17(8-10-4-5-10)16-13(11)12-3-1-2-6-15-12/h1-3,6,9-10H,4-5,7-8,14H2
Standard InChI Key ZNVVILRVETXSDO-UHFFFAOYSA-N
SMILES C1CC1CN2C=C(C(=N2)C3=CC=CC=N3)CN
Canonical SMILES C1CC1CN2C=C(C(=N2)C3=CC=CC=N3)CN

Introduction

Chemical Properties

Identification and Structure

(1-(cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methanamine possesses specific chemical identifiers that facilitate its recognition and classification within chemical databases and scientific literature. Table 1 presents the key identification parameters for this compound:

ParameterValue
CAS Number2098136-17-3
IUPAC Name[1-(cyclopropylmethyl)-3-pyridin-2-ylpyrazol-4-yl]methanamine
Molecular FormulaC₁₃H₁₆N₄
Molecular Weight228.29 g/mol
PubChem Compound ID121213572
Standard InChIKeyZNVVILRVETXSDO-UHFFFAOYSA-N
SMILES NotationC1CC1CN2C=C(C(=N2)C3=CC=CC=N3)CN

Table 1: Chemical identification parameters for (1-(cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methanamine

The compound's structure features a pyrazole ring with specific substitutions at positions 1, 3, and 4. Position 1 contains a cyclopropylmethyl group, position 3 features a pyridin-2-yl group, and position 4 holds a methanamine (CH₂NH₂) group. This particular arrangement of functional groups contributes to the compound's chemical reactivity profile and influences its potential biological interactions with target proteins and receptors.

Synthesis Methods

General Approaches

Research Applications

Current Research Status

Current research on (1-(cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methanamine appears to be in preliminary stages based on the available literature. The compound's inclusion in chemical databases and vendor catalogs indicates its availability for research purposes, potentially as a building block for synthesis or as a candidate for biological screening programs.

The compound's structural features suggest potential applications in various areas of medicinal chemistry and drug discovery. Its structural similarity to compounds investigated as allosteric modulators of muscarinic receptors positions it as a candidate for neuropharmacology research. Additionally, as a member of the pyrazole derivative class with its documented diverse biological activities, this compound may warrant investigation in multiple therapeutic areas including inflammation, cancer, and infectious diseases.

The current research landscape suggests opportunities for more comprehensive characterization of this compound, including detailed physical, chemical, and pharmacological profiling to better understand its properties and potential applications.

Comparative Analysis with Related Compounds

A comparative analysis of (1-(cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methanamine with structurally related compounds provides valuable insights into its potential properties and applications. A notable comparison is with its positional isomer (1-(cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanamine, which differs only in the position of the methanamine group (position 5 instead of position 4).

Table 2 presents a comparison between these positional isomers:

Feature(1-(cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methanamine(1-(cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanamine
CAS Number2098136-17-32097964-52-6
Position of NH₂CH₂- groupPosition 4 of pyrazolePosition 5 of pyrazole
Molecular FormulaC₁₃H₁₆N₄C₁₃H₁₆N₄
Molecular Weight228.29 g/mol228.29 g/mol

Table 2: Comparison of positional isomers

Such subtle structural differences can significantly impact biological activity profiles, highlighting the importance of precise structure-activity relationship studies in understanding the pharmacological properties of these compounds.

Other related compounds include various pyrazol-4-yl-pyridine derivatives mentioned in patents , which share the core structural motif but feature different substituents. These compounds have been investigated as allosteric modulators of the M4 muscarinic acetylcholine receptor, suggesting potential similar applications for (1-(cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methanamine.

Future Research Directions

Future research on (1-(cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methanamine could productively explore several promising directions:

  • Comprehensive characterization of its physical, chemical, and pharmacokinetic properties to establish a complete profile of the compound

  • Systematic investigation of its biological activities, particularly focusing on potential applications suggested by structurally related compounds in the fields of neuropharmacology, oncology, and infectious diseases

  • Development of efficient and scalable synthetic routes for the compound and its analogues to facilitate further research

  • Structure-activity relationship studies through the synthesis and evaluation of structural analogues to identify optimal substituents for specific biological targets

  • Exploration of potential applications beyond those currently suggested by existing research, including possible applications in materials science, catalysis, or other fields

These research directions would contribute to a more comprehensive understanding of the compound and maximize its potential value in various scientific and technological applications.

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